N-(4-chlorophenyl)-2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethylpyridine-3-carboxamide
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Overview
Description
“N-(4-CHLOROPHENYL)-2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by its complex molecular structure, which includes a chlorophenyl group, a dimethylphenyl carbamoyl group, and a dimethylpyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-CHLOROPHENYL)-2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Core: Starting with a pyridine derivative, the core structure is synthesized through a series of reactions such as alkylation, acylation, or cyclization.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Carbamoyl Group: The carbamoyl group is often introduced through a reaction with an isocyanate or a carbamoyl chloride.
Formation of the Sulfanyl Linkage: The sulfanyl group is typically introduced through a thiolation reaction, where a thiol reacts with a suitable electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain steps in the synthesis.
Control of Reaction Parameters: Temperature, pressure, and pH are carefully controlled to ensure the desired reaction pathway.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(4-CHLOROPHENYL)-2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used for oxidation.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Solvents: Solvents like dichloromethane, ethanol, and dimethyl sulfoxide (DMSO) are often used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE
- N-(4-FLUOROPHENYL)-2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE
Uniqueness
The uniqueness of “N-(4-CHLOROPHENYL)-2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE” lies in its specific substitution pattern and the presence of the chlorophenyl group, which may confer distinct biological activity or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C24H24ClN3O2S |
---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H24ClN3O2S/c1-14-6-5-7-15(2)22(14)28-20(29)13-31-24-21(16(3)12-17(4)26-24)23(30)27-19-10-8-18(25)9-11-19/h5-12H,13H2,1-4H3,(H,27,30)(H,28,29) |
InChI Key |
LEXVTDQQXMPKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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